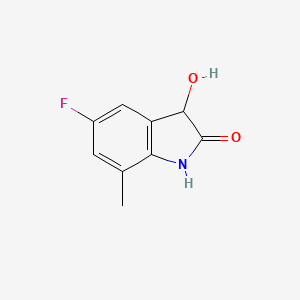
2-(5-cyclobutyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-cyclobutyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a cyclobutyl group attached to the triazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclobutyl-4H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyclobutanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclobutyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
2-(5-cyclobutyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-cyclobutyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-cyclobutyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
- 4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile
- 2,5-bis(1,2,4-triazol-1-yl)terephthalic acid
Uniqueness
2-(5-cyclobutyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H14N4/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2,(H,10,11,12) |
InChI Key |
AQQILQUZCNWCTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NNC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



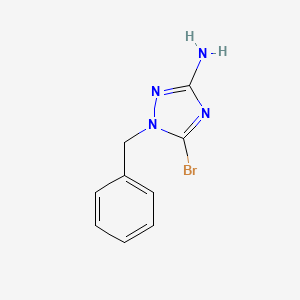
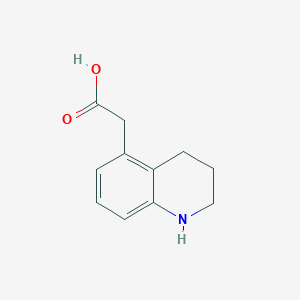

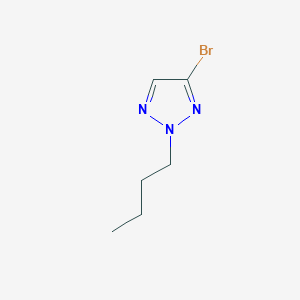
![(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
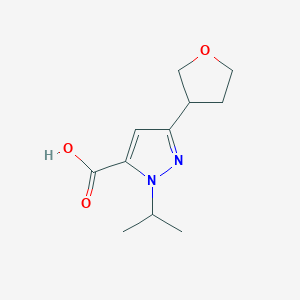
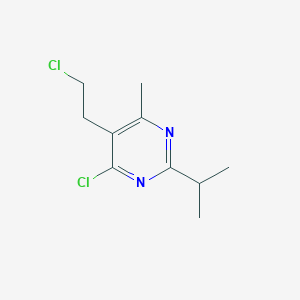
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13188202.png)
![1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13188206.png)
![1-[2-(1h-Imidazol-4-yl)ethyl]piperazine](/img/structure/B13188212.png)
